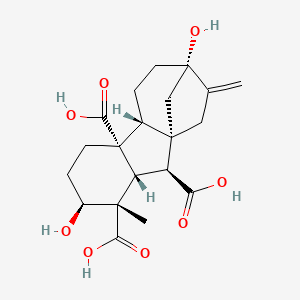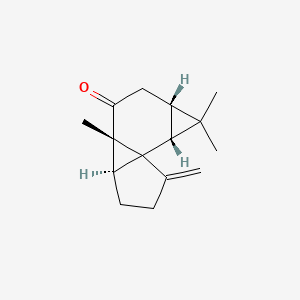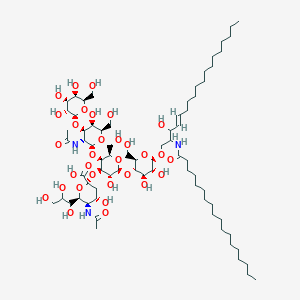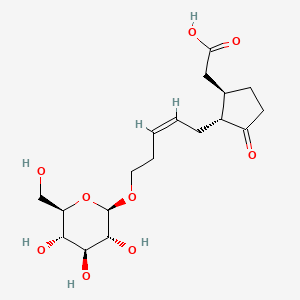
Tuberonic acid glucoside
Overview
Description
Tuberonic acid glucoside is a naturally occurring compound found in the leaves of Solanum tuberosum (potato) and other plants. It is a metabolite of jasmonic acid, a plant hormone involved in various physiological processes such as growth, stress response, and tuberization . This compound plays a significant role as a natural plant regulator and has been identified in several species within the Lamiaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tuberonic acid glucoside typically involves the glucosylation of tuberonic acid. The process can be carried out using enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer glucose from a donor molecule to tuberonic acid under mild conditions. Chemical glucosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a catalyst like silver triflate .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for glucosylation .
Chemical Reactions Analysis
Types of Reactions: Tuberonic acid glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Substitution reactions may involve the replacement of the glucoside moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or other transition metals.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Tuberonic acid glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glucosylation reactions and the synthesis of glycosides.
Biology: It plays a crucial role in plant physiology, particularly in the regulation of growth and stress responses.
Medicine: Research has explored its potential in developing plant-based therapeutics and understanding plant hormone signaling pathways.
Mechanism of Action
Tuberonic acid glucoside exerts its effects through the jasmonate signaling pathway. It is synthesized from jasmonic acid and acts as a signaling molecule that regulates various physiological processes in plants. The compound binds to specific receptors, triggering a cascade of molecular events that lead to changes in gene expression and subsequent physiological responses. Key molecular targets include transcription factors and enzymes involved in stress response and growth regulation .
Comparison with Similar Compounds
Jasmonic Acid: A precursor to tuberonic acid glucoside, involved in similar physiological processes.
Methyl Jasmonate: Another derivative of jasmonic acid with similar signaling functions.
12-Hydroxyjasmonic Acid: A closely related compound with similar biological activities.
Uniqueness: this compound is unique due to its specific role in tuberization and its glucosylated structure, which distinguishes it from other jasmonates. Its ability to induce tuber formation in potatoes at low concentrations highlights its significance in plant physiology .
Properties
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O9/c19-9-13-15(23)16(24)17(25)18(27-13)26-7-3-1-2-4-11-10(8-14(21)22)5-6-12(11)20/h1-2,10-11,13,15-19,23-25H,3-9H2,(H,21,22)/b2-1-/t10-,11-,13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDNMLUPLXZXGV-RKAGECJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCOC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415084 | |
| Record name | Tuberonic acid glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120399-24-8 | |
| Record name | 12-O-β-D-Glucopyranosyloxyjasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120399-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberonic acid glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


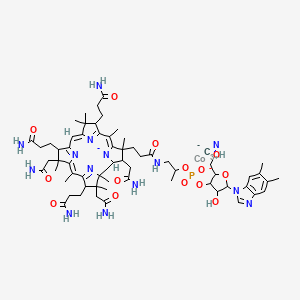
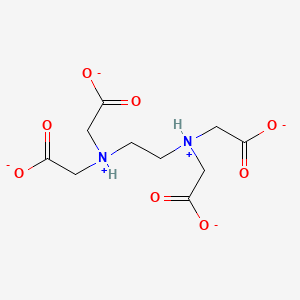
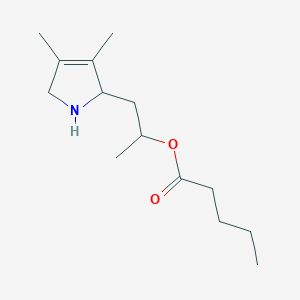


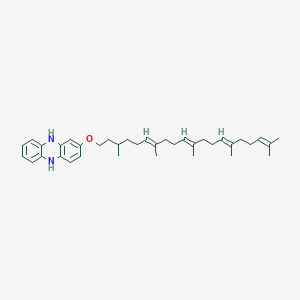
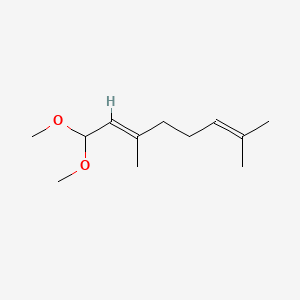

![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)
![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)
